(7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol
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Overview
Description
Pyrrolopyrazine derivatives, such as “(7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol”, are a class of nitrogen-containing heterocycles . They have been employed in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives often involves various synthetic routes including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, Beccalli and coworkers developed intramolecular cyclizations of “N-alkyl-N-allyl-pyrrolo-2-carboxamides” with Pd derivatives to produce pyrrolo [1,2-a] pyrazin-1-ones .Scientific Research Applications
- Pyrrolopyrazine derivatives have demonstrated significant antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and other microorganisms. These compounds could potentially serve as novel antimicrobial agents in the fight against infections .
- The pyrrolopyrazine scaffold has been investigated for its anti-inflammatory potential. By modulating inflammatory pathways, it may contribute to the development of anti-inflammatory drugs .
- Some pyrrolopyrazine derivatives exhibit antiviral activity. Researchers have explored their effects against various viruses, including RNA and DNA viruses. These compounds could be valuable in antiviral drug development .
- The compound’s antioxidant properties are of interest. Antioxidants play a crucial role in protecting cells from oxidative damage. Investigating this aspect may lead to novel antioxidants for health and disease prevention .
- Pyrrolopyrazine derivatives have shown promise as antitumor agents. Researchers have studied their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. These findings could contribute to cancer therapy research .
- Specifically, 5H-pyrrolo[2,3-b]pyrazine derivatives have been associated with kinase inhibition. Kinases play essential roles in cell signaling pathways, and inhibiting them can impact disease processes. Further exploration of this field may yield kinase-targeted therapies .
Antimicrobial Activity
Anti-Inflammatory Effects
Antiviral Properties
Antioxidant Activity
Antitumor Potential
Kinase Inhibition
Despite these exciting findings, it’s important to note that the precise mechanisms of action for pyrrolopyrazine derivatives remain incompletely understood. Additionally, there is limited Structure-Activity Relationship (SAR) research on this scaffold. Nevertheless, this review provides valuable insights for medicinal chemistry researchers aiming to design and synthesize new leads for various diseases .
Future Directions
The pyrrolopyrazine structure is an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
properties
IUPAC Name |
(7R,8aS)-2-benzyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-14-8-13-10-15(6-7-16(13)11-14)9-12-4-2-1-3-5-12/h1-5,13-14,17H,6-11H2/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHWQRAGGBADBN-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC(CC2CN1CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@@H](C[C@H]2CN1CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7R,8aS)-2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol |
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